Dolastatin 19
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H45BrO10 |
|---|---|
Molecular Weight |
633.6 g/mol |
IUPAC Name |
(1S,2S,5S,7E,9S,11R,12S,13R)-5-[(1E,3E)-4-bromobuta-1,3-dienyl]-1-hydroxy-13-[(2R,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-9-methoxy-2,7,12-trimethyl-4,15-dioxabicyclo[9.3.1]pentadec-7-en-3-one |
InChI |
InChI=1S/C29H45BrO10/c1-16-12-20(10-8-9-11-30)38-27(32)18(3)29(33)15-23(17(2)22(40-29)14-21(13-16)34-5)39-28-26(36-7)24(31)25(35-6)19(4)37-28/h8-11,13,17-26,28,31,33H,12,14-15H2,1-7H3/b10-8+,11-9+,16-13+/t17-,18-,19+,20-,21-,22-,23-,24-,25+,26-,28+,29+/m1/s1 |
InChI Key |
PEEGMFDJRIRCQO-QKXGXKBHSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2C[C@@H](/C=C(/C[C@H](OC(=O)[C@H]([C@@](O2)(C[C@H]1O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)OC)O)OC)O)C)/C=C/C=C/Br)\C)OC |
Canonical SMILES |
CC1C2CC(C=C(CC(OC(=O)C(C(O2)(CC1OC3C(C(C(C(O3)C)OC)O)OC)O)C)C=CC=CBr)C)OC |
Synonyms |
2,4-di-O-methyl-L-alpha-rhamnopyranoside dolastatin 19 |
Origin of Product |
United States |
Chemical Profile of Dolastatin 19
Dolastatin 19 is a marine-derived natural product with a complex molecular architecture. Its chemical properties are fundamental to its biological activity and have been a subject of detailed synthetic and spectroscopic investigation.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C37H59BrO10 |
| Molecular Weight | 743.76 g/mol |
| General Class | Glycosylated Macrolide |
| Key Structural Features | 14-membered macrocyclic lactone, Six-membered cyclic hemiacetal, Bromine-substituted (E,E)-diene, 2,4-di-O-methyl-L-rhamnopyranoside |
This compound is characterized as a 14-membered glycosylated macrolide. acs.orgacs.org Its structure features a six-membered cyclic hemiacetal and is appended with a bromine-substituted (E,E)-diene and a 2,4-di-O-methyl-l-rhamnopyranoside sugar moiety. acs.orgnih.gov The structural elucidation was initially performed using high-resolution mass spectrometry and high-field NMR data. nih.govacs.org However, the complete and correct stereochemical assignment was ultimately achieved through total synthesis. acs.orgresearchgate.net This revised structure revealed the absolute configuration to be 2S, 3S, 5S, 6R, 7S, 9S, 13R in the aglycon portion of the molecule. acs.org
Synthesis of Dolastatin 19
The total synthesis of Dolastatin 19 was a significant achievement in organic chemistry, driven by the need to overcome the natural scarcity of the compound and to definitively establish its stereostructure. The first total synthesis was accomplished by Paterson and colleagues, which also led to the revision of the initially proposed stereochemistry. acs.orgthieme-connect.com
The synthetic route was complex, involving multiple stereocontrolled reactions. Key features of the synthesis included:
An asymmetric vinylogous aldol (B89426) reaction to install the isolated C13 stereocenter and the (E)-trisubstituted alkene. acs.orgcolab.ws
Two sequential 1,4-syn boron-mediated aldol reactions to construct other key stereocenters. acs.orgcolab.ws
A Mukaiyama glycosylation to attach the L-rhamnose-derived pyranoside to the aglycon. acs.orgcolab.ws
Molecular Mechanisms of Action of Dolastatin 19 and Its Analogs
Cellular Target Identification: Tubulin and Microtubule Dynamics
The principal cellular target for dolastatins, including analogs and related compounds, is tubulin, the fundamental protein subunit of microtubules. aacrjournals.orgresearchgate.netnih.gov Microtubules are dynamic cytoskeletal polymers crucial for various cellular functions, most notably the formation of the mitotic spindle during cell division. nih.gov The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is essential for proper chromosome segregation. nih.gov Dolastatins and their analogs disrupt this delicate equilibrium, leading to mitotic arrest and subsequent cell death. mdpi.com The interaction is primarily with β-tubulin. mdpi.com
Inhibition of Tubulin Polymerization and Microtubule Assembly
Dolastatins are potent inhibitors of tubulin polymerization. aacrjournals.orgnih.govnih.gov They interfere with the assembly of tubulin dimers into microtubules, effectively leading to microtubule depolymerization. nih.govmdpi.com This disruption of microtubule structure and function is a hallmark of their antimitotic activity. For instance, a synthetic analog of dolastatin 10, dolastatinol, has been shown to be a low nanomolar inhibitor of tubulin polymerization. nih.gov Studies on dolastatin 10 have demonstrated that it inhibits tubulin-dependent guanosine (B1672433) triphosphate (GTP) hydrolysis, a key step in microtubule dynamics. nih.gov The inhibitory concentration (IC50) for tubulin polymerization for dolastatin 10 has been reported to be 2.2 μM. mdpi.com
Induction of Cell Cycle Arrest (e.g., G2/M Phase) in Preclinical Cellular Models
By disrupting microtubule dynamics, dolastatins and their analogs effectively halt the cell cycle at the G2/M phase. aacrjournals.orgnih.govresearchgate.net This phase is when the cell prepares for and undergoes mitosis. The inability to form a functional mitotic spindle prevents the proper alignment and segregation of chromosomes, triggering a cell cycle checkpoint that leads to arrest. mdpi.com For example, dolastatin 15 has been shown to induce G2/M cell cycle arrest in various human myeloma cell lines, including RPMI8226, U266, and IM9. nih.govnih.gov Similarly, dolastatin 10 and its derivatives are known to cause G2/M arrest by binding to tubulin and disrupting microtubule assembly. researchgate.netaacrjournals.org
Table 1: Effect of Dolastatin Analogs on Cell Cycle in Preclinical Models
| Compound/Analog | Cell Line(s) | Observed Effect | Reference(s) |
| Dolastatin 15 | RPMI8226, U266, IM9 (Human Myeloma) | G2/M Phase Arrest | nih.govnih.gov |
| Dolastatin 10 | DU-145 (Human Prostate Cancer) | G2/M Phase Arrest | aacrjournals.org |
| Synthetic Dolastatin | Not specified | G2/M Phase Arrest (IC50 = 4.2μM) | aacrjournals.org |
| Dolastatinol | MDA MB 231 (Breast Cancer) | G2/M Phase Arrest | nih.govresearchgate.net |
Mechanisms of Apoptosis Induction in Preclinical Cell Lines
The sustained G2/M arrest induced by dolastatins ultimately leads to the activation of apoptotic pathways, or programmed cell death. nih.govresearchgate.net This is a crucial mechanism for eliminating cancerous cells. The disruption of microtubule function is a major cellular stress signal that can trigger both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) apoptotic pathways. For instance, dolastatin 15 has been demonstrated to induce apoptosis in myeloma cells through the activation of both the mitochondrial and the Fas (CD95)/Fas-L (CD95-L) mediated pathways. nih.gov Furthermore, dolastatin-10 has been shown to induce apoptosis through the phosphorylation of Bcl-2, an important protein in the regulation of apoptosis. aacrjournals.orgnih.gov
Comparative Analysis of Binding Sites and Effects with Other Microtubule-Targeting Agents
Dolastatins belong to the class of microtubule-destabilizing agents, similar to vinca (B1221190) alkaloids. nih.gov However, they bind to a distinct site on tubulin. nih.gov The binding site for dolastatin 10 is located near the vinca alkaloid domain and the exchangeable GTP site on β-tubulin. nih.govmdpi.com This is different from taxanes, which are microtubule-stabilizing agents that bind to a different site on the microtubule polymer. nih.govresearchgate.net The unique binding site of dolastatins may allow them to overcome resistance mechanisms that affect other microtubule-targeting agents, such as mutations in the tubulin genes. aacrjournals.org
Table 2: Comparison of Binding Sites of Microtubule-Targeting Agents
| Agent Class | Example(s) | Binding Site on Tubulin | Primary Effect on Microtubules | Reference(s) |
| Dolastatins | Dolastatin 10, Dolastatin 15 | Vinca domain on β-tubulin | Destabilization/Inhibition of polymerization | nih.govmdpi.comnih.gov |
| Vinca Alkaloids | Vincristine, Vinblastine | Vinca domain on β-tubulin | Destabilization/Inhibition of polymerization | nih.govfrontiersin.org |
| Taxanes | Paclitaxel, Docetaxel | Taxane site on β-tubulin (inside the microtubule lumen) | Stabilization | nih.govresearchgate.net |
| Colchicine | Colchicine | Colchicine site at the interface of α- and β-tubulin | Destabilization/Inhibition of polymerization | nih.govnih.gov |
| Maytansinoids | Maytansine | A distinct site on β-tubulin | Destabilization | pnas.org |
Effects on Cellular Microfilament Networks
While the primary target of dolastatins is the microtubule network, some related marine-derived peptides have been shown to affect the actin microfilament network as well. For example, Lyngbyabellin A, a compound structurally related to dolastatins, disrupts the cellular actin microfilament network. mdpi.com Another compound, desmethoxymajusculamide C, also demonstrates the ability to destroy cell microfilament networks. mdpi.com However, the direct and specific effects of Dolastatin 19 on cellular microfilament networks are not as extensively documented as its impact on microtubules.
Preclinical Pharmacological Evaluation in Disease Models
In Vitro Cytotoxicity against Various Cancer Cell Lines
Dolastatin 19 and its related compounds have demonstrated significant cytotoxic activity against a broad spectrum of cancer cell lines in laboratory settings. These studies are crucial for determining the compound's potential as an anticancer agent and for understanding its mechanism of action at the cellular level.
Murine Leukemia Cell Lines (e.g., P388, L1210)
This compound and its parent compound, Dolastatin 10, have shown potent cytotoxicity against murine leukemia cell lines, which are standard models for preliminary anticancer drug screening. mdpi.comaacrjournals.orgfrontiersin.org Dolastatin 10, from which this compound is derived, exhibited remarkable activity against L1210 and P388 leukemia cells. aacrjournals.org Specifically, Dolastatin 10 demonstrated an IC50 of 0.03 nM against L1210 leukemia cells. rsc.org The P388 murine leukemia cell line has been historically valuable for exploring drug efficacy and developing strategies to overcome drug resistance. frontiersin.org The cytotoxic effects of dolastatins against these cell lines are often attributed to their ability to inhibit microtubule assembly, a critical process for cell division. nih.gov
Table 1: In Vitro Cytotoxicity of Dolastatin Compounds Against Murine Leukemia Cell Lines This table is interactive. Click on the headers to sort the data.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Dolastatin 10 | L1210 | 0.03 |
| Dolastatin 10 | P388 | Not Specified |
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
Human Cancer Cell Lines (e.g., Lymphoma, Lung, Ovarian, Prostate, Breast, Gastric, Bladder)
The cytotoxic potential of dolastatin compounds extends to a wide array of human cancer cell lines. Dolastatin 10 has shown potent inhibitory activity against various human cancer cell lines. mdpi.com Studies on human lymphoma cell lines revealed an IC50 in the range of 0.13–1.3 pM for sensitive lines. aacrjournals.org In small cell lung cancer, Dolastatin 10 was effective against the NCI-H69 cell line with an IC50 of 0.059 nM. rsc.org
For prostate cancer, complete growth inhibition of the DU-145 human prostate cancer cell line was observed at a concentration of 1 nM. aacrjournals.org Similar potent effects were seen in other prostate cancer cell lines like PC3 and LNCaP. aacrjournals.org The compound also demonstrated activity against human ovarian carcinoma (OVCAR-3) in preclinical models. aacrjournals.org
Table 2: In Vitro Cytotoxicity of Dolastatin 10 Against Human Cancer Cell Lines This table is interactive. Click on the headers to sort the data.
| Cancer Type | Cell Line | IC50 |
|---|---|---|
| Lymphoma | Not Specified | 0.13–1.3 pM |
| Small Cell Lung Cancer | NCI-H69 | 0.059 nM |
| Prostate Cancer | DU-145 | 1 nM (complete growth inhibition) |
In Vivo Efficacy Studies in Non-Human Tumor Models
The antitumor effects of dolastatin compounds have been evaluated in various non-human tumor models, primarily using mice. These studies provide crucial information on the potential therapeutic efficacy of these compounds in a living organism.
Dolastatin 10 has demonstrated good activity against intraperitoneally implanted tumors in mice, including human LOX melanoma and OVCAR-3 ovarian carcinoma. aacrjournals.org In a human chronic lymphocytic leukemia xenograft model in severe combined immune deficient (SCID) mice, Dolastatin 10 showed activity, although a related compound, auristatin PE, was found to be more effective. nih.gov
Furthermore, in vivo efficacy of Dolastatin 10 was demonstrated in athymic mice bearing DU-145 human prostate cancer xenografts. aacrjournals.org The compound was also shown to potently inhibit the growth of several solid tumors in mice. nih.gov A derivative of Dolastatin 10, TZT-1027, exhibited potent inhibition of P388 leukemic cells and various solid tumors in mice, leading to prolonged survival. nih.gov
Investigations into Mechanisms of Drug Resistance in Preclinical Settings
Understanding the mechanisms of drug resistance is critical for the development of effective cancer therapies. Preclinical studies have begun to explore how cancer cells might develop resistance to dolastatins.
One common mechanism of drug resistance in cancer is the overexpression of drug efflux pumps, such as P-glycoprotein. nih.gov A derivative of Dolastatin 10, TZT-1027, showed antitumor activity against P-glycoprotein-overexpressing cell lines. nih.gov
In prostate cancer, resistance to chemotherapeutic agents can be driven by various factors, including the activation of signaling pathways like the PI3K/AKT pathway. explorationpub.com The tumor microenvironment also plays a significant role in conferring drug resistance. frontiersin.org While specific studies on resistance to this compound are limited, the general mechanisms of resistance to tubulin-binding agents are relevant. These can include mutations in tubulin itself or alterations in the expression of tubulin isotypes. The development of resistance to therapies can also be influenced by the activation of survival pathways that counteract the drug-induced apoptosis.
Exploration of Combination Therapy Strategies in Preclinical Models
To enhance antitumor efficacy and potentially overcome resistance, this compound and related compounds have been investigated in combination with other therapeutic agents in preclinical settings.
A study using a human chronic lymphocytic leukemia xenograft model in SCID mice explored the combination of Dolastatin 10 and its analogue auristatin PE with bryostatin (B1237437) 1, a protein kinase C activator. nih.gov The combination of auristatin PE and bryostatin 1 resulted in a synergistic effect, with all treated animals being cured of their tumors. nih.gov The combination of Dolastatin 10 with bryostatin 1 also showed enhanced activity, leading to cures in two out of five mice. nih.gov
The rationale for combination therapies often involves targeting different cellular pathways simultaneously to achieve a more potent antitumor effect. frontiersin.org For instance, combining a cytotoxic agent like a dolastatin with a targeted therapy or an immunomodulatory agent could lead to improved outcomes. frontiersin.org Preclinical models are essential for identifying the optimal timing and sequence of combination treatments to maximize their therapeutic benefit. frontiersin.org
Biosynthetic Pathways and Genetic Insights
Identification of Gene Clusters Responsible for Dolastatin Production (e.g., Dolastatin 10 pathway)
Recent research has successfully identified the biosynthetic gene cluster (BGC) responsible for the production of dolastatin 10 in the marine cyanobacterium Caldora penicillata. nih.govacs.orgnih.gov This breakthrough was achieved through the screening of environmental DNA libraries and metagenome sequencing. nih.govnih.gov The identified "dol" cluster is approximately 39-kb and contains ten predicted genes whose functions align with the chemical structure of dolastatin 10. nih.govacs.org This discovery provides a genetic blueprint that is likely conserved, with variations, for the production of other dolastatin analogues. nih.gov
The organization of the dolastatin 10 gene cluster provides a roadmap for the assembly of the molecule. Bioinformatic analysis of this cluster has revealed the presence of genes encoding the core enzymatic machinery necessary for its synthesis. nih.gov
| Gene | Predicted Function | Role in Dolastatin 10 Biosynthesis |
|---|---|---|
| dolA | Methyltransferase (MT) | Potentially involved in C-methylation to form the dolaphenine (Dap) unit. nih.gov |
| dolB | Non-ribosomal Peptide Synthetase (NRPS) | Activates and N-methylates L-valine to form the dolavaline (Dov) unit. nih.gov |
| dolC | Non-ribosomal Peptide Synthetase (NRPS) | Sequentially incorporates L-valine and L-isoleucine, with N-methylation of the isoleucine. nih.gov |
| dolD | O-Methyltransferase (O-MT) | Likely catalyzes one of the two O-methylation events in the pathway. nih.gov |
| dolE | O-Methyltransferase (O-MT) | Likely catalyzes one of the two O-methylation events in the pathway. nih.gov |
| dolF | Polyketide Synthase (PKS) | Involved in the polyketide chain extension part of the hybrid peptide-polyketide structure. nih.gov |
| dolG | Non-ribosomal Peptide Synthetase (NRPS) | Incorporates an amino acid into the growing peptide chain. nih.gov |
| dolH | Polyketide Synthase (PKS) | Involved in the polyketide chain extension part of the hybrid peptide-polyketide structure. nih.gov |
| dolI | Non-ribosomal Peptide Synthetase (NRPS) | Incorporates an amino acid, likely the dolaphenine precursor, into the chain. nih.gov |
| dolJ | Non-heme diiron monooxygenase | Catalyzes the formation of the terminal thiazole (B1198619) ring of the dolaphenine (Dap) unit. nih.govacs.org |
Enzymatic Machinery Involved in Biosynthesis
The synthesis of the dolastatin backbone is a classic example of a hybrid NRPS-PKS assembly line. nih.gov This enzymatic complex builds the molecule step-by-step from amino acid and simple carboxylate precursors.
Non-Ribosomal Peptide Synthetases (NRPSs): The dolastatin 10 gene cluster encodes four NRPS enzymes (DolB, DolC, DolG, DolI). nih.gov These large, modular enzymes are responsible for selecting, activating, and linking specific amino acids. For instance, DolB activates L-Valine and its integrated methyltransferase domain likely performs N-methylation to form dolavaline (Dov). nih.gov Similarly, the bimodular NRPS DolC incorporates L-Valine and L-Isoleucine, with its second module's MT domain N-methylating the isoleucine residue. nih.gov
Polyketide Synthases (PKSs): Two PKS genes, dolF and dolH, are present in the cluster, indicating that portions of the dolastatin structure are derived from acetate (B1210297) or propionate (B1217596) units, typical for PKS systems. nih.gov
Tailoring Enzymes: After the main backbone is assembled, a series of tailoring enzymes modify it to produce the final natural product. The "dol" cluster includes three methyltransferases (DolA, DolD, DolE) and one non-heme diiron monooxygenase (DolJ). nih.gov DolD and DolE are predicted to be O-methyltransferases, while DolA is phylogenetically related to C-methyltransferases. nih.gov The monooxygenase, DolJ, has been biochemically proven to catalyze the crucial final step in the formation of the C-terminal dolaphenine unit by forming its characteristic thiazole ring. nih.govacs.org
| Enzyme Type | Specific Enzymes (from Dolastatin 10 Pathway) | Function |
|---|---|---|
| Non-Ribosomal Peptide Synthetase (NRPS) | DolB, DolC, DolG, DolI | Select, activate, and sequentially link amino acid building blocks. nih.gov |
| Polyketide Synthase (PKS) | DolF, DolH | Incorporate acetate/propionate units to form polyketide portions of the molecule. nih.gov |
| Methyltransferase (MT) | DolA, DolD, DolE; MT domains within NRPSs | Catalyze N-, O-, and potentially C-methylation at various positions. nih.gov |
| Monooxygenase | DolJ | Catalyzes oxidative cyclization to form the terminal thiazole moiety. nih.govacs.org |
Implications for Natural Product Diversification through Biosynthetic Engineering
The identification and characterization of the dolastatin 10 BGC have significant implications for producing new, structurally diverse dolastatin analogues. nih.govufl.edu Understanding the genetic and enzymatic basis of dolastatin biosynthesis opens the door to biosynthetic engineering and synthetic biology approaches. ufl.edu
By manipulating the genes within the "dol" cluster, researchers can potentially:
Alter Substrate Specificity: Modify the adenylation (A) domains of the NRPS modules to incorporate different amino acids into the dolastatin backbone, leading to novel peptide sequences.
Modify Tailoring Steps: Inactivate or alter the function of tailoring enzymes like methyltransferases to prevent methylation at specific sites or introduce new modifications. For example, comparing the "dol" BGC with related clusters shows variations, such as the presence of an additional methyltransferase in the aetokthonostatin BGC, which is responsible for an extra methylation step. nih.gov
Create Hybrid Molecules: Combine modules from different NRPS or PKS gene clusters to generate entirely new hybrid natural products.
This research paves the way for the heterologous expression of the dolastatin gene cluster in a more tractable host organism, which could enable a sustainable supply of these valuable compounds and their engineered derivatives for further drug development. nih.govufl.edu The ability to generate novel dolastatin analogues through these methods provides a powerful tool for exploring the structure-activity relationships of this important class of anticancer agents and potentially developing new therapeutics with improved properties. nih.gov
Structure Activity Relationship Sar Studies and Analog Development
Design and Synthesis of Dolastatin 19 Analogs and Derivatives
The design of dolastatin 10 analogs has largely centered on modifying the N-terminal (P1, Dov) and C-terminal (P5, Doe) subunits, as SAR studies have shown that these positions tolerate structural changes without a significant loss of cytotoxic activity. acs.orgresearchgate.netnih.gov In contrast, modifications to the central core of the peptide (P2-P4) have been less explored, as alterations in these areas often result in diminished potency. acs.orgnih.gov
The synthesis of these complex peptides is typically achieved through a convergent approach. nih.gov This strategy involves the separate synthesis of key peptide fragments, such as the P1-P3 tripeptide and the P4-P5 dipeptide, which are then coupled together to form the final linear pentapeptide. nih.gov Standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) are commonly employed for these condensation reactions. acs.orgnih.gov
A key strategy in analog design involves introducing functional groups that can serve as handles for further modification or for creating novel structures. For example, azide groups have been introduced into the P4 (Dap) and P2 (Val) subunits. acs.orgnih.gov These azide groups not only influence the molecule's cytotoxicity but also provide a site for attaching linkers for ADCs or for serving as a tether point in the synthesis of macrocyclic analogs. nih.govacs.orgmdpi.com
Impact of Specific Amino Acid Residue Modifications on Preclinical Potency (e.g., Dov, Dil, Dap, Doe, MeVal)
The modification of each amino acid residue in the dolastatin 10 scaffold has a distinct impact on the resulting analog's preclinical potency.
Dov (P1) and MeVal (P1): The N-terminus is a frequent target for modification. Replacing the natural Dov unit with N-methylvaline (MeVal) is a hallmark of the highly successful auristatin payloads MMAE and MMAF. rsc.org Further research has explored replacing Dov with α,α-disubstituted amino acids, leading to the discovery of analogs like PF-06380101, which exhibit excellent potency and unique ADME (absorption, distribution, metabolism, and excretion) properties compared to other auristatins. mdpi.comnih.gov
Dil (P3): The dolaisoleucine unit is critical for the molecule's activity. The antitumor effect is extremely sensitive to stereochemical changes at the C-18 and C-19 positions of this residue. researchgate.net It is considered essential for cytotoxicity, and its replacement often leads to a significant drop in potency. nih.govmdpi.com
Dap (P4): While initially thought to be intolerant to modification, recent studies have shown that changes to the dolaproine unit can be advantageous. acs.orgnih.gov Introducing an azide functional group onto the pyrrolidine ring of Dap has been shown to enhance cytotoxic potency. nih.govacs.org An analog featuring azide modifications on both the P2 and P4 subunits, combined with a Dov unit at P1, demonstrated significantly enhanced cytotoxicity (GI₅₀ = 0.057 nM) compared to MMAE. acs.orgnih.gov
Doe (P5): The C-terminal dolaphenine residue is one of the most important sites for modification and has been key to the development of the auristatin class. nih.govjst.go.jp Replacing Doe with other amines like norephedrine (to create Auristatin E) or phenylalanine (to create Auristatin F) generated potent derivatives and provided a functional handle for attaching linkers. rsc.org
The following table summarizes the preclinical potency of selected dolastatin 10 analogs with specific modifications.
| Compound/Analog | Key Modification(s) | Cell Line | Potency (IC₅₀/GI₅₀/ED₅₀) | Reference |
| Dolastatin 10 | Parent Compound | L1210 Leukemia | IC₅₀ = 0.03 nM | nih.govresearchgate.net |
| Dolastatin 10 | Parent Compound | NCI-H69 Lung Cancer | IC₅₀ = 0.059 nM | nih.govresearchgate.net |
| (19aR)-isodalastatin 10 | Chiral isomer of Dil unit | P388 Leukemia | ED₅₀ = 4.9 x 10⁻⁵ µg/mL | nih.gov |
| Analog 13c | Azide on P2 and P4; Dov at P1 | MOLM13 | GI₅₀ = 0.057 nM | acs.orgnih.gov |
| MMAE | MeVal at P1; Norephedrine at P5 | - | - | rsc.org |
| MMAF | MeVal at P1; Phenylalanine at P5 | HCT 116 Colon Cancer | More potent than some N-terminal modified analogs | mdpi.com |
| Macrocyclic Analog 42 | Cyclized via azide linkers | - | Weakly potent | nih.govmdpi.com |
This table is for illustrative purposes and combines data from different experimental conditions and cell lines.
Development of Dolastatin-Derived Payloads for Targeted Delivery Systems (e.g., Auristatins like MMAE, MMAF)
The extreme potency of dolastatin 10 proved to be a double-edged sword, leading to significant toxicity in human clinical trials that prevented its success as a standalone agent. jst.go.jpacs.org This challenge, however, paved the way for its reinvention as a warhead for antibody-drug conjugates (ADCs). researchgate.net The nanomolar cytotoxicity of its derivatives made them ideal candidates for targeted delivery, where a monoclonal antibody guides the potent payload specifically to cancer cells, sparing healthy tissue. researchgate.netacs.org
This shift in strategy led to the development of a class of synthetic analogs known as auristatins. researchgate.net Two of the most important and widely used auristatins are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). researchgate.netrsc.org
Monomethyl Auristatin E (MMAE): This analog is derived from dolastatin 10 by replacing the N-terminal Dov with N-methylvaline (MeVal) and the C-terminal Doe with norephedrine. rsc.orgnih.gov
Monomethyl Auristatin F (MMAF): MMAF is structurally similar to MMAE, also featuring the N-terminal MeVal. However, its C-terminus consists of a phenylalanine residue, which makes it less permeable to cells and results in different activity profiles compared to MMAE. rsc.orgnih.gov
These structural modifications were crucial as they not only fine-tuned the cytotoxic activity but also provided a stable secondary amine at the N-terminus, which serves as a convenient attachment point for linkers that connect the drug to the antibody. jst.go.jpresearchgate.net The resulting payloads, known as vedotin (for MMAE) and mafodotin (for MMAF), are featured in several FDA-approved ADCs, including Adcetris®, Padcev®, Polivy®, and Blenrep®. researchgate.netacs.orgnih.gov
Influence of Stereochemistry on Biological Activity in Analogs
The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the biological activity of dolastatin 10 and its analogs. elsevierpure.com The parent molecule has nine asymmetric carbons, and even subtle changes in their configuration can lead to dramatic shifts in potency. nih.gov
The dolaisoleucine (Dil) residue is a particularly sensitive region. nih.gov Studies on various chiral isomers have shown that altering the configuration at positions C-18 and C-19 within this unit results in a significant loss of tubulin polymerization inhibitory activity. nih.govresearchgate.net In contrast, some stereochemical changes are well-tolerated. For example, an isomer with a reversed configuration at position C-19a of the Dil unit, known as (19aR)-isodalastatin 10, was found to be even more potent than the natural dolastatin 10 in some assays. nih.govelsevierpure.com Similarly, reversing the configuration at C-6 in the dolaphenine (Doe) moiety did not reduce cytotoxicity. elsevierpure.com
More recent research using co-crystal structures of auristatins bound to tubulin has provided deeper insights. A surprising discovery was that the amide bond between the Val (P2) and Dil (P3) residues adopts a cis-configuration when bound to its tubulin target. nih.gov This is noteworthy because in solution, this bond exists exclusively in the more stable trans-configuration. nih.gov This finding highlights that the molecule undergoes a conformational change to achieve its biologically active state and provides a valuable template for future structure-based drug design. nih.gov
Macrocyclization Strategies for Analogs and their Preclinical Activity
In an effort to create more conformationally constrained and potentially more potent analogs, researchers have explored macrocyclization strategies. The goal of cyclizing the linear peptide is to lock it into a specific three-dimensional shape that might mimic its active conformation when bound to tubulin. mdpi.comsemanticscholar.org
One synthetic strategy involves introducing reactive handles into the linear peptide that can be used to form the ring. For instance, a linear precursor with azide groups on both the P2 and P4 subunits was synthesized. acs.org These azides then serve as tethering points for macrocyclization, which is typically achieved using a condensation reagent like 2-chloro-1-methylpyridinium iodide (CMPI) under high-dilution conditions to favor intramolecular ring formation over intermolecular polymerization. acs.orgnih.gov Another approach involved introducing an ester bond between the side chain of the Dov residue and the thiazole (B1198619) ring of the Doe residue to achieve macrocyclization. mdpi.com
Despite the elegant synthetic designs, the preclinical activity of these macrocyclic analogs has generally been disappointing. nih.gov A macrocyclic analog (compound 42) derived from an azide-containing precursor showed significantly poor potency compared to its linear counterpart. nih.govmdpi.com Similarly, the analog cyclized between the Dov and Doe residues also exhibited a significant decrease in cytotoxicity against L1210 and HT-29 cell lines. mdpi.com The reduced activity may be due to several factors, including lower cell membrane permeability of the more rigid and polar cyclic structure or the possibility that the constrained conformation is not the optimal one for binding to tubulin. acs.orgnih.gov
Challenges and Future Research Directions
Overcoming Limitations of Low Natural Abundance through Synthetic Means
A primary obstacle in the study and development of Dolastatin 19 is its exceedingly low natural abundance. The compound was first isolated from the Gulf of California sea hare, Dolabella auricularia, with a reported yield of just 8.33 x 10⁻⁸%. researchgate.netacs.org This scarcity makes isolation from its natural source impractical for obtaining the quantities required for extensive biological evaluation, preclinical studies, or further development. researchgate.net Consequently, chemical synthesis is not merely an alternative but an absolute necessity to provide a sustainable and reliable supply of the molecule. researchgate.netmdpi.com The development of efficient and scalable total synthesis routes is therefore a critical research focus, enabling access to sufficient material for in-depth pharmacological investigation.
Advancements in Stereocontrolled and Modular Synthesis
The complex architecture of this compound, featuring multiple stereogenic centers, demands highly sophisticated and stereocontrolled synthetic strategies. The first total synthesis, which also served to correct the initially proposed stereochemistry, highlighted the power of advanced organic chemistry techniques. researchgate.netcolab.ws Key advancements in its synthesis include:
An asymmetric vinylogous Mukaiyama aldol (B89426) reaction, which was instrumental in setting a remote stereocenter and a specific trisubstituted olefin. researchgate.net
The sequential use of 1,4-syn boron-mediated aldol reactions to construct other critical stereochemical relationships. researchgate.netcolab.ws
A late-stage Mukaiyama glycosylation to attach the rhamnose-derived pyranoside moiety. researchgate.net
Elucidation of Cocrystal Structures for Tubulin-Dolastatin Binding
While dolastatins as a class are known to exert their cytotoxic effects by interacting with tubulin, the precise binding mode of this compound remains unconfirmed by X-ray crystallography. nih.govbiorxiv.orgembopress.org To date, no cocrystal structure of a this compound-tubulin complex has been reported. This represents a significant knowledge gap and a vital direction for future research.
Studies on analogs of the related Dolastatin 10 have revealed invaluable structural insights, such as the critical hydrogen bond networks and the surprising discovery of a cis-configuration at the Val-Dil amide bond in the tubulin-bound state, a conformation not observed in solution. researchgate.netresearchgate.netacs.org Elucidating the high-resolution crystal structure of this compound bound to tubulin would:
Identify the key amino acid residues involved in the interaction.
Reveal the bioactive conformation of the macrolide.
Provide a structural basis for its potent activity.
Enable rational, structure-based design of new analogs with improved potency or altered pharmacological properties.
Expanding Preclinical Investigations into Diverse Disease Mechanisms
Initial bioassays demonstrated that this compound possesses potent growth-inhibitory activity against P388 lymphocytic leukemia and other human cancer cell lines. researchgate.netacs.org However, comprehensive preclinical investigation across a wide spectrum of diseases is lacking. Future research must expand the scope of these studies to fully characterize the therapeutic potential of this compound.
This includes testing its efficacy in a broader range of cancer models, such as solid tumors and drug-resistant cell lines. Furthermore, drawing parallels from other dolastatins, investigations could explore its potential in other therapeutic areas. For instance, Dolastatin 15 has been studied for its effects against solid tumors, while Dolastatin 16 has been investigated as a potential agent for diabetic wound healing through its interaction with matrix metalloproteinase-9 (MMP9). rsc.orgnih.gov Exploring these diverse disease mechanisms for this compound could uncover novel therapeutic applications beyond its currently known anticancer activity.
Application of Synthetic Biology and Genetic Manipulation for Sustainable Production and Novel Analog Discovery
The natural producer of dolastatins is not the sea hare itself, but rather cyanobacteria, such as those of the genus Symploca, which the mollusk consumes. biorxiv.orgfrontiersin.org A major challenge is that these dolastatin-producing cyanobacterial strains have not yet been successfully cultured in a laboratory setting. biorxiv.orgpnas.org This bottleneck prevents the use of fermentation-based methods for production and hampers the study of the compound's biosynthesis.
Synthetic biology offers a promising solution. Future research efforts are directed towards:
Identifying the complete biosynthetic gene cluster (BGC) responsible for this compound production from the genome of the source cyanobacterium.
Cloning this BGC and expressing it in a genetically tractable heterologous host, such as E. coli or a fast-growing cyanobacterial chassis like Anabaena sp. frontiersin.orgnih.gov
Successful heterologous expression would not only provide a sustainable and scalable production platform but also open the door for genetic manipulation. By modifying the biosynthetic genes, it may become possible to generate novel analogs of this compound that are difficult or impossible to access through purely synthetic means, potentially leading to compounds with enhanced therapeutic properties. nih.gov
Further Exploration of Novel Cellular Targets and Signaling Pathways
Future investigations should explore whether this compound also modulates these or other novel pathways. Key areas for exploration include:
Regulation of Apoptotic Proteins: Dolastatin 10 has been shown to down-regulate the anti-apoptotic protein Bcl-2 and influence the expression of c-myc and p53. mdpi.com
Immunomodulation: Some microtubule inhibitors, including dolastatins, can induce an antitumor immune response by promoting the maturation of dendritic cells. aacrjournals.org
Inhibition of Other Key Proteins: Dolastatin 15 has been suggested to suppress hypoxia-inducible factor 1 (HIF-1), while Dolastatin 16 is being explored as an MMP9 inhibitor. nih.govresearchgate.net
A deeper understanding of the complete signaling cascade triggered by this compound could reveal secondary mechanisms of action and identify potential biomarkers for sensitivity or resistance.
Q & A
Basic Research Questions
Q. What are the key analytical techniques for characterizing Dolastatin 19’s purity and structural identity in synthetic workflows?
- Methodological Answer : Utilize high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular weight and structural integrity. For purity assessment, employ reverse-phase HPLC with UV/Vis or mass detection, ensuring chromatographic peaks align with reference standards. Quantify impurities using validated calibration curves and report relative retention times. New compounds require full spectral data (¹H, ¹³C NMR, 2D-COSY/HSQC) and elemental analysis to establish identity .
Q. How should researchers design experiments to optimize this compound synthesis while minimizing byproducts?
- Methodological Answer : Apply reaction condition screening (e.g., solvent polarity, temperature, catalyst load) using design-of-experiment (DoE) principles. Monitor reaction progress via TLC or LC-MS at regular intervals. For reproducibility, document detailed protocols, including solvent purification methods and inert atmosphere requirements. Report yield calculations based on isolated product mass and spectroscopic validation. Limit main-text synthesis descriptions to ≤5 compounds; extensive datasets (e.g., 20+ analogs) should be relegated to supplementary materials .
Advanced Research Questions
Q. How can contradictory results in this compound’s cytotoxicity across cell lines be systematically analyzed?
- Methodological Answer : Conduct dose-response assays (e.g., IC₅₀ determination) with standardized cell viability protocols (MTT/XTT) across multiple cell lines. Use ANOVA or mixed-effects models to assess variability. Consider confounding factors:
- Cell-specific factors : Expression of drug transporters (e.g., P-glycoprotein) or metabolic enzymes.
- Experimental design : Batch effects in reagents, incubation times, or passage numbers.
Validate findings with orthogonal assays (e.g., apoptosis markers via flow cytometry) and cross-reference with published Dolastatin 10 mechanisms (e.g., tubulin binding, cell cycle arrest) .
Q. What computational strategies are recommended for predicting this compound’s molecular targets and off-target interactions?
- Methodological Answer : Perform molecular docking against tubulin isoforms (α/β-tubulin) using Dolastatin 10’s binding mode as a template. Validate dynamics via 100-ns molecular dynamics (MD) simulations to assess binding stability (RMSD/RMSF metrics). For off-target profiling, employ pharmacophore modeling against kinase libraries or toxicity databases (e.g., PubChem BioAssay). Cross-correlate results with transcriptomic data (e.g., CRISPR screens) to prioritize in vitro validation targets .
Q. How should researchers resolve discrepancies between in vitro potency and in vivo efficacy of this compound derivatives?
- Methodological Answer : Evaluate pharmacokinetic parameters (Cmax, AUC, t₁/₂) in rodent models using LC-MS/MS quantification. Assess tumor penetration via microdialysis or imaging (e.g., PET tracers). Address metabolic instability by synthesizing deuterated analogs or prodrugs. Use compartmental modeling to predict dose scaling. Publish negative results with raw data in supplementary files to aid meta-analyses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
